Azeloprazole

Description

Propriétés

Numéro CAS |

955095-45-1 |

|---|---|

Formule moléculaire |

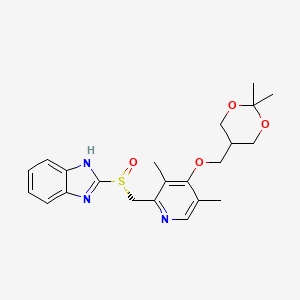

C22H27N3O4S |

Poids moléculaire |

429.5 g/mol |

Nom IUPAC |

2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethyl-2-pyridinyl]methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)/t30-/m1/s1 |

Clé InChI |

DWDKHTXMLSZGDL-SSEXGKCCSA-N |

SMILES isomérique |

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@@](=O)C3=NC4=CC=CC=C4N3 |

SMILES canonique |

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |

Apparence |

Solid powder |

Autres numéros CAS |

955095-45-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl-1H-benzimidazole azeloprazole sodium E 3710 E-3710 E3710 compound |

Origine du produit |

United States |

Foundational & Exploratory

Azeloprazole's Mechanism of Action on H+/K+ ATPase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azeloprazole (also known as Z-215 or E3710) is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the gastric H+/K+ ATPase. Like other PPIs, this compound is a prodrug that, in the acidic environment of the parietal cell canaliculi, undergoes a chemical rearrangement to its active form. This active metabolite then forms an irreversible covalent bond with cysteine residues on the luminal surface of the H+/K+ ATPase, thereby inactivating the enzyme and inhibiting the final step of acid production. Preclinical in-vitro studies have demonstrated this compound's potent inhibitory activity on the H+/K+ ATPase. A key feature of this compound is its primary metabolism by CYP3A4, making its efficacy less dependent on the polymorphic CYP2C19 enzyme, which is a known variable in the metabolism of other PPIs. This guide provides a detailed overview of the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for studying the effects of this compound on the H+/K+ ATPase.

Mechanism of Action: Covalent Inhibition of the Gastric Proton Pump

The gastric H+/K+ ATPase is a P-type ATPase responsible for the exchange of cytoplasmic H+ for extracellular K+, leading to the acidification of the stomach lumen. This compound, as a substituted benzimidazole, exerts its effect through a well-established mechanism for proton pump inhibitors:

-

Systemic Absorption and Accumulation: Following oral administration, this compound is absorbed into the systemic circulation. As a weak base, it readily crosses cell membranes and accumulates in the acidic secretory canaliculi of gastric parietal cells.

-

Acid-Catalyzed Activation: In the highly acidic environment (pH < 2) of the canaliculi, this compound undergoes a proton-catalyzed conversion into a reactive tetracyclic sulfenamide. This activation is a critical step, as the parent compound is inactive.

-

Covalent Bonding and Irreversible Inhibition: The activated sulfenamide is a highly reactive electrophile that rapidly forms a stable, covalent disulfide bond with the sulfhydryl groups of specific cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase α-subunit. This covalent modification locks the enzyme in an inactive conformation, preventing it from pumping protons into the gastric lumen. Because the inhibition is irreversible, the restoration of acid secretion is dependent on the synthesis of new H+/K+ ATPase enzyme molecules.

Quantitative Data on H+/K+ ATPase Inhibition

The in-vitro potency of this compound has been quantified in preclinical studies. The following table summarizes the key inhibitory data for this compound (E3710) on H+/K+ ATPase.

| Parameter | Value | Species | Experimental System | Reference |

| IC50 | 0.28 µM | Pig | Gastric vesicles with an acidic internal environment | [1] |

Experimental Protocols

The following sections describe a representative methodology for the in-vitro evaluation of this compound's inhibitory effect on H+/K+ ATPase, based on established protocols for proton pump inhibitors.

Preparation of H+/K+ ATPase-Enriched Gastric Vesicles

This protocol describes the isolation of H+/K+ ATPase-enriched vesicles from porcine gastric mucosa, a common model for studying proton pump inhibitors.

Materials:

-

Fresh pig stomachs

-

Homogenization buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Resuspension buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, pH 7.4)

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge

-

Sucrose solutions for gradient centrifugation (e.g., 10% and 37% w/v)

Procedure:

-

Obtain fresh pig stomachs from a local abattoir and transport them on ice.

-

Open the stomach and wash the mucosal surface with cold saline to remove any contents.

-

Gently scrape the gastric mucosa from the fundic region using a glass slide.

-

Homogenize the scraped mucosa in ice-cold homogenization buffer using a Dounce homogenizer.

-

Perform a differential centrifugation series to enrich for the microsomal fraction. This typically involves a low-speed spin (e.g., 20,000 x g for 30 minutes) to remove nuclei and mitochondria, followed by a high-speed spin (e.g., 100,000 x g for 60 minutes) to pellet the microsomes.

-

Resuspend the microsomal pellet in resuspension buffer.

-

For further purification, layer the resuspended microsomes on a discontinuous sucrose gradient and centrifuge at high speed (e.g., 150,000 x g for 2 hours).

-

The H+/K+ ATPase-enriched vesicles will be located at the interface of the sucrose layers. Carefully collect this fraction.

-

Wash the collected vesicles by diluting with resuspension buffer and pelleting by ultracentrifugation.

-

Resuspend the final vesicle pellet in a minimal volume of resuspension buffer, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C.

In-Vitro H+/K+ ATPase Inhibition Assay

This assay measures the enzymatic activity of the H+/K+ ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

H+/K+ ATPase-enriched gastric vesicles

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 10 mM KCl)

-

This compound stock solution (in DMSO)

-

ATP solution (e.g., 2 mM)

-

Reagents for phosphate detection (e.g., Malachite Green or Fiske-Subbarow reagents)

-

96-well microplate and plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

-

In a 96-well plate, add the assay buffer, the diluted this compound or vehicle, and the H+/K+ ATPase-enriched vesicles.

-

To facilitate the acid-activation of this compound, pre-incubate the plate under acidic conditions that mimic the parietal cell canaliculus. This can be achieved by using vesicles with an acidic interior and allowing for a pre-incubation period (e.g., 30 minutes at 37°C).

-

Initiate the enzymatic reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or the colorimetric reagent).

-

Quantify the amount of inorganic phosphate released using a colorimetric method. Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of H+/K+ ATPase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound activation and H+/K+ ATPase inhibition.

Experimental Workflow for In-Vitro Inhibition Assay

Caption: Workflow for H+/K+ ATPase in-vitro inhibition assay.

References

Azeloprazole: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azeloprazole (also known as Z-215 or E3710) is a novel proton pump inhibitor (PPI) designed to overcome a key limitation of earlier drugs in its class: the influence of cytochrome P450 2C19 (CYP2C19) genotype on metabolism and efficacy. Developed by Eisai Co., Ltd., this compound offers a promising therapeutic option for acid-related disorders, such as gastroesophageal reflux disease (GERD) and erosive esophagitis (EE). This technical guide provides an in-depth overview of the discovery and development history of this compound, including its synthesis, preclinical pharmacology, and clinical trial findings. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a New Proton Pump Inhibitor

The development of proton pump inhibitors (PPIs) revolutionized the management of acid-related gastrointestinal disorders. By irreversibly inhibiting the H+/K+ ATPase (the proton pump) in gastric parietal cells, PPIs provide potent and long-lasting suppression of gastric acid secretion. However, the clinical efficacy of many first-generation PPIs can be influenced by genetic polymorphisms in the CYP2C19 enzyme, which is primarily responsible for their metabolism. Individuals who are "poor metabolizers" may experience higher drug exposure and a greater risk of adverse effects, while "extensive metabolizers" may have a reduced therapeutic response.

This pharmacogenomic variability was a key driver in the development of this compound. The primary goal was to create a PPI with a metabolic pathway less dependent on CYP2C19, thereby providing more predictable and consistent acid suppression across different patient populations.

Discovery and Synthesis

This compound was discovered and developed by the Japanese pharmaceutical company Eisai Co., Ltd.[1]. While the specific patent for the synthesis of this compound is not publicly available, the general synthetic route for benzimidazole-based proton pump inhibitors is well-established. It typically involves a multi-step process culminating in the coupling of a substituted pyridine moiety with a benzimidazole core, followed by oxidation to form the active sulfoxide.

Logical Relationship of a General PPI Synthesis:

Caption: General synthetic pathway for benzimidazole-based proton pump inhibitors.

Preclinical Development

The preclinical development of this compound focused on characterizing its pharmacological activity, selectivity, and safety profile. A key aspect of these studies was to demonstrate its efficacy in models of acid-related disorders and to confirm its reduced reliance on CYP2C19 for metabolism.

In Vitro Studies

H+/K+ ATPase Inhibition Assay:

The primary mechanism of action of this compound is the inhibition of the gastric H+/K+ ATPase. The in vitro inhibitory potency of this compound was determined using an assay with isolated proton pump-enriched vesicles.

Experimental Protocol: H+/K+ ATPase Inhibition Assay (Representative)

-

Preparation of H+/K+ ATPase Vesicles: Gastric mucosal tissue from a suitable animal model (e.g., hog or rabbit) is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with the H+/K+ ATPase.

-

Assay Conditions: The vesicles are incubated with varying concentrations of this compound in a buffer system that promotes the formation of the active, protonated form of the drug.

-

Measurement of ATPase Activity: The activity of the H+/K+ ATPase is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric method.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the drug that causes 50% inhibition, is then determined by fitting the data to a dose-response curve.

Quantitative Data: In Vitro H+/K+ ATPase Inhibition

| Compound | IC50 (µM) |

| This compound | 0.28 |

Data from publicly available sources.

Experimental Workflow for H+/K+ ATPase Inhibition Assay:

Caption: Workflow for determining the in vitro inhibition of H+/K+ ATPase.

In Vivo Studies

Preclinical in vivo studies are essential to evaluate the efficacy and safety of a new drug candidate in a living organism. For this compound, these studies would have likely involved animal models of gastric acid secretion and reflux esophagitis.

Experimental Protocol: Rat Model of Reflux Esophagitis (Representative)

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction of Esophagitis: The pylorus and the transitional region between the forestomach and the corpus are ligated under anesthesia to induce reflux of gastric contents into the esophagus.

-

Drug Administration: this compound or a vehicle control is administered orally or intravenously prior to the ligation procedure.

-

Assessment of Esophageal Injury: After a set period, the animals are euthanized, and the esophagi are removed. The severity of the esophageal lesions is scored based on a predefined scale.

-

Data Analysis: The mean lesion scores for the this compound-treated groups are compared to the control group to determine the protective effect of the drug.

While specific data from this compound's preclinical in vivo studies are not publicly available, the successful progression to clinical trials indicates positive outcomes in these models.

Clinical Development

The clinical development program for this compound was designed to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Studies

Phase I studies were conducted in healthy volunteers to evaluate the safety and pharmacokinetic profile of this compound. A key study in healthy Japanese volunteers demonstrated that the plasma concentration of this compound was not significantly affected by CYP2C19 genotype.

Pharmacokinetic Parameters of this compound in Healthy Japanese Volunteers (Day 5)

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | 24-hr Intragastric pH ≥ 4 Holding Time Ratio (%) |

| 10 mg | Dose-proportional | Dose-proportional | 52.5 - 60.3 |

| 20 mg | Dose-proportional | Dose-proportional | 55.1 - 65.8 |

| 40 mg | Dose-proportional | Dose-proportional | 69.4 - 77.1 |

Data from a study in healthy Japanese volunteers. Cmax and AUC were reported to be proportional to the dose.

Phase II Studies

Phase II clinical trials were conducted to evaluate the efficacy and safety of this compound in patients with acid-related disorders. A notable Phase II trial (NCT02463643) was a multicenter, randomized, double-blind, parallel-group study comparing different doses of this compound with Rabeprazole in patients with erosive esophagitis.

Experimental Protocol: Phase II Study in Erosive Esophagitis (NCT02463643)

-

Study Design: Patients with endoscopically confirmed erosive esophagitis (Los Angeles classification grades A-D) were randomized to receive this compound (10 mg, 20 mg, or 40 mg) or Rabeprazole (10 mg) once daily for 8 weeks.

-

Primary Endpoint: The primary efficacy endpoint was the endoscopic healing rate at week 8.

-

Secondary Endpoints: Secondary endpoints included the endoscopic healing rate at week 4, symptom relief, and safety assessments. The influence of CYP2C19 genotype on efficacy and safety was also evaluated.

Clinical Trial Workflow (NCT02463643):

Caption: Workflow of the Phase II clinical trial for this compound in erosive esophagitis.

Phase II Clinical Trial Results: Endoscopic Healing Rates at Week 8

| Treatment Group | Number of Patients | Endoscopic Healing Rate (%) |

| This compound 10 mg | 125 | 95.2 |

| This compound 20 mg | 126 | 96.8 |

| This compound 40 mg | 126 | 95.2 |

| Rabeprazole 10 mg | 126 | 96.8 |

Data from the NCT02463643 clinical trial.

The results of this study demonstrated that this compound was as effective and well-tolerated as Rabeprazole for the treatment of erosive esophagitis. Importantly, the efficacy of this compound was not influenced by the CYP2C19 genotype of the patients.

Mechanism of Action and Signaling Pathway

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment. It accumulates in the secretory canaliculi of gastric parietal cells, where it is converted to its active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, leading to irreversible inhibition of the enzyme.

Signaling Pathway of this compound Action:

Caption: Mechanism of action of this compound in inhibiting gastric acid secretion.

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of acid-related disorders. Its development was driven by a clear understanding of the limitations of existing PPIs, particularly the impact of CYP2C19 polymorphisms on their metabolism. Preclinical and clinical studies have demonstrated that this compound is a potent and effective inhibitor of gastric acid secretion, with a favorable safety profile and a lack of clinically significant influence from CYP2C19 genotype.

As of the latest available information, this compound has completed Phase II clinical trials. Further Phase III studies will be necessary to confirm its efficacy and safety in larger patient populations and to support regulatory submissions for its approval as a new treatment option for patients with GERD, erosive esophagitis, and other acid-related conditions. The development of this compound highlights the value of pharmacogenomic considerations in drug design and the ongoing efforts to optimize therapies for improved patient outcomes.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Azeloprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azeloprazole, a novel proton pump inhibitor (PPI), represents a significant advancement in the management of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of this compound's chemical architecture and a detailed exploration of its synthetic pathway. By elucidating the core chemical principles and experimental methodologies, this document aims to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.

Chemical Structure of this compound

This compound is a chiral benzimidazole derivative. Its chemical structure is characterized by a sulfinyl group linking a substituted pyridine ring and a benzimidazole moiety. The precise stereochemistry at the sulfur atom is crucial for its pharmacological activity.

Systematic IUPAC Name: (R)-2-(((4-((2,2-Dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole[1]

Chemical Formula: C₂₂H₂₇N₃O₄S[1]

Molecular Weight: 429.54 g/mol [1]

CAS Number: 955095-45-1[1]

| Property | Value |

| Molecular Formula | C₂₂H₂₇N₃O₄S[1] |

| Molecular Weight | 429.54 g/mol |

| CAS Number | 955095-45-1 |

| IUPAC Name | (R)-2-(((4-((2,2-Dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole |

| SMILES | CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |

| InChI | InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)/t30-/m1/s1 |

Mechanism of Action: Proton Pump Inhibition

This compound, like other PPIs, exerts its acid-suppressing effects by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. This enzyme is the final common pathway for gastric acid secretion.

The mechanism involves the following key steps:

-

Prodrug Activation: this compound is a prodrug that requires an acidic environment for activation.

-

Accumulation: As a weak base, this compound selectively accumulates in the acidic canaliculi of parietal cells.

-

Conversion to Active Form: In the acidic environment, this compound is converted to a reactive sulfenamide intermediate.

-

Covalent Bonding: The activated form of the drug forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase, thereby inactivating the pump.

-

Inhibition of Acid Secretion: The irreversible inhibition of the proton pump leads to a profound and long-lasting reduction in gastric acid secretion.

Synthesis Pathway of this compound

While a specific, detailed experimental protocol for the synthesis of this compound from a primary literature source remains proprietary, a plausible and representative synthetic route can be constructed based on the well-established synthesis of other benzimidazole-based proton pump inhibitors, such as Omeprazole and Lansoprazole. The synthesis is a multi-step process that involves the preparation of the substituted pyridine and benzimidazole moieties, followed by their coupling and a final chiral oxidation step.

The key steps are:

-

Synthesis of the Pyridine Intermediate: Preparation of 2-chloromethyl-4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridine.

-

Synthesis of the Benzimidazole Intermediate: Preparation of 2-mercapto-1H-benzimidazole.

-

Thioether Formation: Condensation of the two intermediates to form the thioether precursor.

-

Chiral Oxidation: Asymmetric oxidation of the thioether to the (R)-sulfoxide, yielding this compound.

Detailed Experimental Protocols (Proposed)

The following are proposed experimental protocols for the key synthetic steps, based on analogous reactions reported in the synthesis of other proton pump inhibitors. These protocols are for illustrative purposes and would require optimization for the specific synthesis of this compound.

Step 1: Thioether Formation

Reaction: Condensation of 2-chloromethyl-4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridine with 2-mercapto-1H-benzimidazole.

Procedure:

-

To a solution of 2-mercapto-1H-benzimidazole in a suitable solvent such as ethanol or isopropanol, an equimolar amount of a base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is stirred at room temperature to form the corresponding salt.

-

A solution of 2-chloromethyl-4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridine in the same solvent is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux (typically 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude thioether product.

-

The crude product can be purified by recrystallization or column chromatography.

| Parameter | Proposed Condition |

| Solvent | Ethanol or Isopropanol |

| Base | Sodium Hydroxide or Potassium Hydroxide |

| Temperature | 60-80 °C (Reflux) |

| Reaction Time | 2-6 hours |

| Work-up | Liquid-liquid extraction |

| Purification | Recrystallization or Column Chromatography |

Step 2: Chiral Oxidation to this compound

Reaction: Asymmetric oxidation of the thioether precursor to the (R)-sulfoxide.

Procedure:

-

The thioether precursor is dissolved in a suitable organic solvent, such as toluene or dichloromethane.

-

A chiral titanium complex is prepared in situ by reacting a titanium(IV) alkoxide (e.g., titanium(IV) isopropoxide) with a chiral ligand, such as a derivative of diethyl tartrate (e.g., (+)-diethyl L-tartrate for the (R)-sulfoxide).

-

The solution of the thioether is cooled to a low temperature (e.g., -20 °C to 0 °C).

-

The pre-formed chiral titanium complex is added to the thioether solution.

-

An oxidizing agent, such as cumene hydroperoxide or tert-butyl hydroperoxide, is added dropwise to the reaction mixture while maintaining the low temperature.

-

The reaction is stirred at this temperature for several hours to overnight, with progress monitored by TLC or HPLC.

-

Upon completion, the reaction is quenched by the addition of water or a reducing agent solution (e.g., sodium thiosulfate).

-

The mixture is filtered to remove the titanium salts, and the filtrate is subjected to a standard work-up procedure involving extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude this compound.

-

The final product is purified by chiral chromatography or recrystallization to obtain the enantiomerically pure (R)-Azeloprazole.

| Parameter | Proposed Condition |

| Solvent | Toluene or Dichloromethane |

| Chiral Catalyst | Titanium(IV) isopropoxide / (+)-Diethyl L-tartrate |

| Oxidizing Agent | Cumene hydroperoxide or tert-Butyl hydroperoxide |

| Temperature | -20 °C to 0 °C |

| Reaction Time | 12-24 hours |

| Work-up | Quenching followed by extraction |

| Purification | Chiral Chromatography or Recrystallization |

Quantitative Data

While specific yield data for the synthesis of this compound is not publicly available, the synthesis of analogous proton pump inhibitors typically proceeds with moderate to good yields for each step.

| Step | Expected Yield Range |

| Thioether Formation | 70-90% |

| Chiral Oxidation | 50-80% (with high enantiomeric excess) |

Conclusion

This compound's intricate chemical structure, featuring a chiral sulfoxide, is central to its potent and selective inhibition of the gastric proton pump. While the precise, industrial-scale synthesis remains proprietary, a robust and plausible synthetic pathway can be delineated based on established chemical principles for this class of compounds. This guide provides a foundational understanding of this compound's chemistry, offering valuable insights for researchers dedicated to the innovation of novel therapeutic agents for acid-related diseases. Further research into optimizing the proposed synthetic steps and exploring alternative synthetic strategies could lead to more efficient and cost-effective production of this important pharmaceutical agent.

References

Pharmacological Profile of Azeloprazole Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azeloprazole sodium (also known as Z-215 or E3710) is a novel, orally active, third-generation proton pump inhibitor (PPI) engineered for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD).[1][2] Its development was strategically focused on overcoming the limitations of earlier PPIs, notably the variability in efficacy linked to cytochrome P450 2C19 (CYP2C19) genetic polymorphisms.[1][3] this compound provides potent and sustained inhibition of gastric acid secretion through irreversible blockade of the H+/K+-ATPase.[4] Clinical studies have demonstrated its efficacy and safety, positioning it as a reliable option for acid suppression irrespective of a patient's CYP2C19 genotype.

Mechanism of Action

Like other PPIs, this compound is a prodrug that requires activation in an acidic environment. It selectively accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, the acidic conditions catalyze its conversion into a reactive tetracyclic sulfenamide. This activated form then forms a stable, covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (the proton pump), leading to its irreversible inactivation. By blocking this final step in the acid production pathway, this compound effectively suppresses both basal and stimulated gastric acid secretion.

References

Azeloprazole: A Technical Guide to Preclinical In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeloprazole (also known as Z-215 or E3710) is a novel proton pump inhibitor (PPI) that has been investigated for the treatment of acid-related disorders. Like other PPIs, its mechanism of action involves the inhibition of the gastric H+/K+-ATPase (proton pump). A key characteristic of this compound is its primary metabolism by cytochrome P450 3A4 (CYP3A4), which reduces the impact of genetic variations in CYP2C19 on its efficacy and metabolism, a common issue with other PPIs. This guide provides a comprehensive overview of the available preclinical in vitro and in vivo data for this compound, offering insights into its pharmacological profile.

It is important to note that while preclinical studies have been conducted to support the clinical development of this compound, a significant portion of the detailed quantitative data from these studies is not publicly available. This guide summarizes the accessible information and, where specific data for this compound is unavailable, provides context with general methodologies and data from related compounds in the PPI class.

In Vitro Studies

H+/K+-ATPase Inhibition

The primary mechanism of action of this compound is the inhibition of the gastric H+/K+-ATPase, the final step in the secretion of gastric acid.

Data Presentation: H+/K+-ATPase Inhibition

| Compound | Assay System | IC50 | Source |

| This compound | Not specified | Data not publicly available | - |

| Omeprazole | Hog gastric vesicles | 4.0 µM | Reference data |

| Lansoprazole | Rabbit gastric glands | 0.16 µM | Reference data |

Experimental Protocols: H+/K+-ATPase Inhibition Assay (General)

A common method for determining the in vitro potency of PPIs involves the use of isolated gastric vesicles or glands.

-

Preparation of H+/K+-ATPase-Rich Vesicles: Gastric mucosal tissue from a suitable animal model (e.g., hog, rabbit) is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.

-

Assay Conditions: The vesicles are incubated with this compound at varying concentrations in a buffer system that allows for the measurement of ATPase activity. The reaction is typically initiated by the addition of ATP.

-

Measurement of Activity: ATPase activity is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate released.

-

IC50 Determination: The concentration of this compound that produces 50% inhibition of H+/K+-ATPase activity (IC50) is calculated from the dose-response curve.

In Vivo Studies

Gastric Acid Secretion Inhibition

Preclinical in vivo studies are crucial for evaluating the efficacy of a PPI in a physiological setting.

Data Presentation: In Vivo Inhibition of Gastric Acid Secretion

| Species | Model | Route of Administration | Comparator | Result | Source |

| Dog | Histamine-induced gastric acid secretion in gastric fistula model | Intraduodenal | Esomeprazole | A single dose of this compound was more than twice as potent as esomeprazole in inhibiting gastric acid secretion.[1] | [1] |

| Experimental Animals | Not specified | Not specified | Not specified | Demonstrated a long-acting inhibition of gastric acid secretion. |

Experimental Protocols: Histamine-Induced Gastric Acid Secretion in a Gastric Fistula Dog Model (General)

-

Animal Model: Dogs are surgically fitted with a gastric fistula, allowing for the collection of gastric secretions.

-

Stimulation of Acid Secretion: A continuous intravenous infusion of histamine is administered to induce a stable and high level of gastric acid secretion.

-

Drug Administration: this compound or a comparator drug is administered, typically via the intraduodenal route to bypass gastric degradation.

-

Sample Collection: Gastric juice is collected at regular intervals before and after drug administration.

-

Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration. The percentage inhibition of acid output is then calculated.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While specific preclinical pharmacokinetic parameters for this compound are not publicly available, the general approach is outlined below.

Data Presentation: Preclinical Pharmacokinetic Parameters

| Species | Route | Cmax | Tmax | AUC | t1/2 | Bioavailability | Source |

| Rat | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |

| IV | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - | - | |

| Dog | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |

| IV | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - | - |

Experimental Protocols: Preclinical Pharmacokinetic Studies (General)

-

Animal Models: Typically conducted in at least two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).

-

Drug Administration: The compound is administered via both intravenous (IV) and the intended clinical route (oral).

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing.

-

Bioanalysis: The concentration of the drug in plasma or serum is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability.

Preclinical Toxicology

Toxicology studies are performed to assess the safety profile of a drug candidate before it is administered to humans.

Data Presentation: Preclinical Toxicology Profile

| Study Type | Species | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | LD50 (Median Lethal Dose) | Source |

| Single-Dose Toxicity | Rat, Dog | Data not publicly available | Data not publicly available | Data not publicly available | - |

| Repeated-Dose Toxicity | Rat, Dog | Data not publicly available | Data not publicly available | - | - |

| Safety Pharmacology | Various | Data not publicly available | - | - | - |

| Genotoxicity | In vitro/In vivo | Data not publicly available | - | - | - |

Experimental Protocols: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425) (General)

-

Animal Model: Typically rats or mice of a single sex.

-

Dosing: A single animal is dosed at a step below the estimated LD50.

-

Observation: The animal is observed for signs of toxicity and mortality over a specified period (e.g., 14 days).

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

LD50 Estimation: This sequential dosing continues until the criteria for stopping are met, and the LD50 is then calculated using a statistical method.

Visualizations

Signaling Pathway of Proton Pump Inhibition

Caption: Mechanism of action of this compound in a gastric parietal cell.

Preclinical Drug Development Workflow for a PPI

Caption: A simplified workflow of preclinical studies for a proton pump inhibitor.

Conclusion

This compound is a promising proton pump inhibitor with a distinct metabolic profile that may offer advantages in certain patient populations. The available preclinical data, although limited in the public domain, indicates potent in vivo activity in inhibiting gastric acid secretion. Further disclosure of detailed preclinical in vitro, pharmacokinetic, and toxicology data would be beneficial for a more complete understanding of its pharmacological profile and for direct comparison with other agents in its class. This guide serves as a summary of the current knowledge and a framework for understanding the preclinical evaluation of this compound.

References

Azeloprazole: A Technical Guide for Researchers in Gastroesophageal Reflux Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azeloprazole (Z-215, E3710) is a novel proton pump inhibitor (PPI) that has been investigated for the treatment of gastroesophageal reflux disease (GERD).[1] As a member of the benzimidazole class of drugs, this compound effectively suppresses gastric acid secretion by irreversibly inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) enzyme system, the final step in the acid production pathway within gastric parietal cells.[1] A key differentiating feature of this compound is its primary metabolism by the cytochrome P450 3A4 (CYP3A4) isoenzyme, rather than the polymorphic CYP2C19, which is the principal metabolic pathway for many other PPIs. This characteristic suggests that the efficacy of this compound may be less affected by the CYP2C19 genotype status of patients, a significant factor in the variable response observed with other drugs in this class. This technical guide provides an in-depth overview of the research on this compound for GERD, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment. Following oral administration and absorption into the systemic circulation, this compound accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, the acidic milieu catalyzes its conversion to the active sulfenamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inactivation. By blocking this proton pump, this compound effectively inhibits the final step of gastric acid secretion, leading to a profound and sustained reduction in intragastric acidity.

Signaling Pathway of Proton Pump Inhibition

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of inhibition by this compound.

Pharmacokinetics and Metabolism

A pivotal characteristic of this compound is its metabolic pathway. Unlike many other PPIs that are primarily metabolized by the polymorphic CYP2C19 enzyme, this compound is mainly metabolized by CYP3A4. This distinction is clinically significant as genetic variations in CYP2C19 can lead to substantial inter-individual differences in the plasma concentrations and, consequently, the efficacy and safety of other PPIs. The pharmacokinetic profile of this compound is therefore expected to be more consistent across different patient populations, irrespective of their CYP2C19 genotype.

Pharmacokinetic Parameters in Healthy Volunteers

A study in healthy Japanese male volunteers evaluated the pharmacokinetic and pharmacodynamic parameters of this compound following repeated oral administration. The key findings are summarized in the table below.

| Parameter | 10 mg this compound | 20 mg this compound | 40 mg this compound | 10 mg Rabeprazole | 20 mg Rabeprazole |

| pH ≥ 4 Holding Time Ratio (%) (Day 5) | 52.5 - 60.3 | 55.1 - 65.8 | 69.4 - 77.1 | 59.2 - 72.3 | 64.4 - 91.2 |

Data from a study in healthy Japanese volunteers.

The study demonstrated that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of this compound were proportional to the administered dose. The plasma concentration profile of this compound was found to be similar among different CYP2C19 genotypes, in contrast to rabeprazole.

Clinical Efficacy in Gastroesophageal Reflux Disease

The efficacy and safety of this compound for the treatment of erosive esophagitis, a form of GERD, were evaluated in a multicenter, randomized, double-blind, parallel-group Phase II clinical trial (NCT02463643). This study compared three different doses of this compound (10 mg, 20 mg, and 40 mg) with rabeprazole (10 mg) over an 8-week treatment period.

Endoscopic Healing Rates

The primary efficacy endpoint of the study was the endoscopic healing rate of erosive esophagitis at week 8. The results are presented in the table below.

| Treatment Group | Endoscopic Healing Rate at Week 8 (%) |

| This compound 10 mg | 95.2 |

| This compound 20 mg | 96.8 |

| This compound 40 mg | 95.2 |

| Rabeprazole 10 mg | 96.8 |

Data from the NCT02463643 clinical trial.

The study concluded that this compound was as effective as rabeprazole in the treatment of reflux esophagitis. Notably, the endoscopic healing rates for the this compound groups were not influenced by the CYP2C19 genotype of the patients.

Experimental Protocols

This section provides an overview of the methodologies employed in the key preclinical and clinical studies of this compound.

In Vitro H+/K+-ATPase Inhibition Assay (General Protocol)

While the specific protocol for this compound is not publicly available, a general methodology for determining the in vitro inhibitory activity of a PPI on the H+/K+-ATPase is as follows:

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the gastric proton pump.

Materials:

-

H+/K+-ATPase-rich microsomes isolated from animal gastric mucosa (e.g., hog or rabbit).

-

Test compound (this compound) and a reference PPI (e.g., omeprazole).

-

Assay buffer (e.g., Tris-HCl buffer).

-

ATP, MgCl2, and KCl solutions.

-

Reagents for quantifying inorganic phosphate (Pi) released from ATP hydrolysis.

Procedure:

-

Enzyme Preparation: Gastric microsomes enriched with H+/K+-ATPase are prepared from fresh or frozen animal stomach tissue through a series of homogenization and centrifugation steps.

-

Incubation: The microsomal preparation is pre-incubated with various concentrations of the test compound or reference PPI in an acidic buffer to facilitate the acid-catalyzed activation of the prodrug.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP. The H+/K+-ATPase hydrolyzes ATP to ADP and Pi, a process that is coupled to the transport of H+ ions.

-

Reaction Termination and Phosphate Quantification: The reaction is stopped after a defined period, and the amount of inorganic phosphate released is quantified using a colorimetric assay.

-

IC50 Calculation: The percentage of enzyme inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Preclinical In Vivo Model: Histamine-Induced Gastric Acid Secretion in Dogs (General Protocol)

Objective: To evaluate the in vivo antisecretory effect of the test compound.

Animal Model:

-

Conscious dogs surgically fitted with a gastric fistula or a Heidenhain pouch (a vagally denervated pouch of the stomach).

Procedure:

-

Baseline Acid Secretion: Gastric juice is collected to measure basal acid output.

-

Stimulation of Acid Secretion: A continuous intravenous infusion of histamine is administered to stimulate a sustained high level of gastric acid secretion.

-

Drug Administration: The test compound (this compound) or a reference PPI is administered intravenously or orally at various doses.

-

Gastric Juice Collection and Analysis: Gastric juice samples are collected at regular intervals, and the volume, pH, and acid concentration are measured.

-

Data Analysis: The inhibitory effect of the test compound on histamine-stimulated acid secretion is calculated as the percentage reduction in acid output compared to the pre-drug stimulated level.

Clinical Trial Protocol: Phase II Study in Patients with Erosive Esophagitis (NCT02463643)

Objective: To evaluate the efficacy and safety of different doses of this compound compared to rabeprazole in patients with erosive esophagitis.

Study Design:

-

A multicenter, randomized, double-blind, parallel-group, active-controlled study.

Patient Population:

-

Adult patients (≥20 years of age) with endoscopically confirmed erosive esophagitis of Grade A, B, C, or D according to the Los Angeles (LA) Classification.

Treatment Arms:

-

This compound 10 mg once daily

-

This compound 20 mg once daily

-

This compound 40 mg once daily

-

Rabeprazole 10 mg once daily

Treatment Duration:

-

8 weeks

Primary Efficacy Endpoint:

-

Endoscopic healing rate of erosive esophagitis at week 8.

Secondary Efficacy Endpoints:

-

Endoscopic healing rate at week 4.

-

Symptom improvement (e.g., heartburn relief).

Safety Assessments:

-

Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

CYP2C19 Genotyping:

-

Blood samples were collected for CYP2C19 genotyping to assess the influence of genetic polymorphisms on the efficacy and safety of this compound.

Safety and Tolerability

In the Phase II clinical trial, this compound was well-tolerated at all tested doses (10 mg, 20 mg, and 40 mg). The incidence of adverse events and adverse drug reactions did not differ markedly between the this compound groups and the rabeprazole group.

Conclusion

This compound is a potent proton pump inhibitor with a distinct metabolic profile that makes it a promising candidate for the treatment of GERD. Its efficacy in healing erosive esophagitis is comparable to that of rabeprazole, with the significant advantage of its metabolism being independent of the patient's CYP2C19 genotype. This characteristic may lead to a more predictable and consistent clinical response. Further research, including larger Phase III clinical trials, will be crucial to fully establish the clinical utility and long-term safety of this compound in the management of acid-related disorders. This technical guide provides a comprehensive summary of the currently available data to support ongoing and future research in this area.

References

An In-Depth Technical Guide to Azeloprazole (Z-215/E3710): A Novel Proton Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeloprazole, also known as Z-215 or E3710, is an investigational proton pump inhibitor (PPI) that has been evaluated for the treatment of acid-related disorders, such as gastroesophageal reflux disease (GERD) and reflux esophagitis.[1][2][3] Developed by Eisai Co Ltd, this compound was designed with pharmacogenomics in mind, specifically to circumvent the metabolic variability associated with the cytochrome P450 2C19 (CYP2C19) enzyme that affects many other PPIs.[2][4] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, chemical properties, and available preclinical and clinical data.

Chemical Properties and Structure

This compound is a benzimidazole derivative, a chemical class common to many proton pump inhibitors. Its chemical structure is designed to be metabolized primarily by CYP3A4, thereby reducing the impact of CYP2C19 genetic polymorphisms on its pharmacokinetics.

| Property | Value |

| Chemical Name | sodium 2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide |

| Synonyms | Z-215, E3710 |

| Chemical Formula | C22H27N3O4S |

| Molar Mass | 429.54 g·mol−1 |

| CAS Number | 955095-45-1 (free base), 955095-47-3 (sodium salt) |

| Solubility | Soluble in DMSO |

Mechanism of Action

Like other proton pump inhibitors, this compound works by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion into the stomach lumen. By blocking this pump, this compound effectively suppresses gastric acid production, which is beneficial in the treatment of acid-related conditions. A key differentiating feature of this compound is its primary metabolism by CYP3A4, which makes its efficacy less dependent on the patient's CYP2C19 genotype.

Preclinical and Clinical Data

Preclinical Studies

In non-clinical studies, a single intraduodenal dose of this compound in dogs with a gastric fistula demonstrated potent inhibition of histamine-induced gastric acid secretion. The potency was reported to be more than twice that of esomeprazole.

Clinical Trials

A Phase II, multicenter, randomized, double-blind, comparative study was conducted in Japan to evaluate the efficacy and safety of this compound in patients with reflux esophagitis.

Table 1: Endoscopic Healing Rates in Patients with Reflux Esophagitis (Phase II)

| Treatment Group | N | Week 4 Healing Rate (%) | Week 8 Healing Rate (%) |

| This compound 10 mg | 125 | - | 95.2 |

| This compound 20 mg | 126 | - | 96.8 |

| This compound 40 mg | 126 | >90 (Grade C/D) | 95.2 |

| Rabeprazole 10 mg | 126 | - | 96.8 |

Table 2: Pharmacodynamic Data in Healthy Japanese Men (After 5 Days)

| Treatment Group | Intragastric pH ≥4 Holding Time Ratio (HTR) (%) |

| This compound 10 mg | 52.5 - 60.3 |

| This compound 20 mg | 55.1 - 65.8 |

| This compound 40 mg | 72.4 (range: 69.4 - 77.1) |

| Rabeprazole 10 mg | 64.4 (range: 59.2 - 72.3) |

Pharmacokinetic studies in healthy Japanese volunteers showed that the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of this compound were proportional to the dose. Importantly, the pharmacokinetics and the intragastric pH ≥4 holding time ratio were not significantly influenced by the CYP2C19 genotype.

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical and clinical studies of this compound are not publicly available. However, based on standard methodologies for this class of drugs, the following outlines the likely experimental approaches.

Preclinical: Histamine-Induced Gastric Acid Secretion in a Dog Model

This experiment is designed to assess the in vivo potency of a proton pump inhibitor.

-

Animal Model: Beagle dogs with a surgically created Heidenhain pouch (a denervated portion of the stomach) are typically used. This allows for the collection of pure gastric juice.

-

Baseline Measurement: Prior to drug administration, gastric juice is collected to determine the basal acid output.

-

Histamine Stimulation: A continuous intravenous infusion of histamine is administered to stimulate a steady state of gastric acid secretion.

-

Drug Administration: this compound is administered intraduodenally at various doses.

-

Post-Dose Measurement: Gastric juice is collected at regular intervals after drug administration to measure the volume and acidity.

-

Data Analysis: The acid output is calculated (volume × acid concentration) and the percentage inhibition of histamine-stimulated acid secretion is determined for each dose of this compound.

Clinical: Phase II Efficacy and Safety Study in Reflux Esophagitis

This protocol outlines the key steps in the Phase II clinical trial (NCT02463643) of this compound.

-

Patient Population: Patients aged 20 years and older with endoscopically confirmed reflux esophagitis.

-

Study Design: A multicenter, randomized, double-blind, parallel-group study.

-

Treatment Arms: Patients are randomized to receive one of the following treatments orally for 8 weeks: this compound 10 mg, this compound 20 mg, this compound 40 mg, or Rabeprazole 10 mg.

-

Primary Efficacy Endpoint: The primary outcome is the endoscopic healing rate at 8 weeks of treatment.

-

Endoscopic Evaluation: Endoscopy is performed at baseline and at the end of the treatment period. The severity of esophagitis is graded using the Los Angeles (LA) Classification. Healing is defined as the absence of mucosal breaks.

-

CYP2C19 Genotyping: Blood samples are collected to determine the CYP2C19 genotype of each patient to assess its influence on efficacy and safety.

-

Safety Assessment: Adverse events and adverse drug reactions are monitored throughout the study.

Pharmacodynamic Assessment: Intragastric pH Monitoring

This procedure measures the effect of the drug on gastric acidity over a 24-hour period.

-

pH Probe Placement: A pH monitoring probe is inserted through the nose and positioned in the stomach.

-

Data Collection: The probe continuously records the intragastric pH for 24 hours.

-

Drug Administration: The study drug (this compound or comparator) is administered during the monitoring period.

-

Data Analysis: The percentage of time that the intragastric pH is maintained at or above 4 (pH ≥4 holding time ratio) is calculated. This is a key indicator of the effectiveness of acid suppression.

Safety and Tolerability

In the Phase II clinical trial, this compound was well-tolerated, with incidences of adverse events and drug reactions that did not markedly differ from the 10 mg rabeprazole group. Previous clinical studies have confirmed the safety and tolerability of single doses up to 540 mg in healthy subjects and multiple doses up to 180 mg in patients with H. pylori-negative symptomatic GERD.

Conclusion

This compound (Z-215/E3710) is a novel proton pump inhibitor with a distinct metabolic profile that minimizes the influence of CYP2C19 genetic polymorphisms. Clinical data from a Phase II study suggest that this compound is effective and well-tolerated for the treatment of reflux esophagitis, with efficacy comparable to rabeprazole. Its dose-proportional pharmacokinetics and consistent pharmacodynamic effect across different CYP2C19 genotypes make it a promising candidate for the initial treatment of acid-related disorders. Further clinical development will be necessary to fully establish its role in the management of these conditions.

References

Azeloprazole's Effect on Gastric Acid Secretion: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and effects of Azeloprazole, a proton pump inhibitor (PPI), on gastric acid secretion. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the signaling pathways involved in acid secretion, in-depth experimental protocols for evaluating PPI efficacy, and a review of the available data on this compound. While specific quantitative preclinical data for this compound is limited in the public domain, this guide synthesizes current knowledge on its class of compounds to provide a thorough understanding of its pharmacological profile.

Introduction to this compound

This compound is a member of the proton pump inhibitor (PPI) class of drugs, which are substituted benzimidazoles that potently suppress gastric acid secretion.[1] These drugs are the most effective therapy for managing acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Like other PPIs, this compound is a prodrug that requires activation in an acidic environment to exert its inhibitory effect on the final step of the acid secretion pathway.[1]

Mechanism of Action of Proton Pump Inhibitors

Proton pump inhibitors are weak bases that, after absorption into the systemic circulation, selectively accumulate in the acidic secretory canaliculi of gastric parietal cells.[3] The acidic environment protonates the PPI, converting it into its active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, the proton pump. This irreversible binding inactivates the pump, thereby inhibiting the final step of both basal and stimulated gastric acid secretion. The long duration of action of PPIs is attributed to this irreversible inhibition, as the restoration of acid secretion requires the synthesis of new proton pumps.

Signaling Pathways of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways involving endocrine, paracrine, and neural stimulation. The primary stimulants are gastrin, histamine, and acetylcholine.

-

Gastrin Pathway: Gastrin, released from G-cells in the gastric antrum, stimulates enterochromaffin-like (ECL) cells to release histamine. It can also directly stimulate parietal cells, though this is considered a secondary pathway.

-

Histamine Pathway: Histamine, released from ECL cells, binds to H2 receptors on the basolateral membrane of parietal cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), a key second messenger that stimulates the H+/K+-ATPase.

-

Acetylcholine Pathway: Vagal nerve stimulation releases acetylcholine, which acts on M3 muscarinic receptors on parietal cells, leading to an increase in intracellular calcium concentrations and subsequent activation of the proton pump.

These stimulatory pathways converge on the activation of the H+/K+-ATPase, the final common pathway for gastric acid secretion.

Figure 1: Signaling Pathways of Gastric Acid Secretion

Experimental Protocols for Assessing Efficacy

The evaluation of the efficacy of proton pump inhibitors like this compound involves a series of preclinical and clinical studies designed to measure their impact on gastric acid secretion.

Preclinical Evaluation

This assay directly measures the inhibitory potential of a compound on the proton pump enzyme.

Protocol:

-

Enzyme Preparation: H+/K+-ATPase-rich microsomes are isolated from the gastric mucosa of a suitable animal model, such as rabbit or hog. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to obtain a microsomal pellet. This pellet is then further purified using a sucrose density gradient centrifugation to enrich the H+/K+-ATPase vesicles.

-

ATPase Activity Assay: The activity of the prepared enzyme is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

-

Inhibition Assay:

-

Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., omeprazole).

-

Pre-incubate the H+/K+-ATPase enriched microsomes with the test compound or control in an assay buffer (e.g., 60 mM Tris-HCl, pH 7.4, 2 mM MgCl2) at 37°C.

-

Initiate the enzymatic reaction by adding ATP and KCl.

-

After a defined incubation period, stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

-

Figure 2: In Vitro H+/K+-ATPase Inhibition Assay Workflow

This in vivo model is used to assess the anti-secretory and anti-ulcer activity of a drug.

Protocol:

-

Animal Preparation: Wistar rats are fasted for 24-36 hours with free access to water.

-

Drug Administration: The test compound (this compound), a positive control (e.g., ranitidine), or a vehicle is administered orally or intraperitoneally.

-

Pylorus Ligation: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated without damaging the blood supply. The abdominal wall is then sutured.

-

Sample Collection: After a set period (e.g., 4 hours), the animals are sacrificed, and the stomach is dissected. The gastric contents are collected.

-

Analysis: The volume of gastric juice, its pH, and the total and free acidity are determined by titration. The stomach is also examined for ulcer formation, and an ulcer index is calculated.

Clinical Evaluation

This is a standard clinical method to assess the efficacy of acid-suppressing medications in humans.

Protocol:

-

Subject Preparation: Healthy volunteers or patients with acid-related disorders are enrolled. They are typically required to stop any acid-suppressing medication for a specified period before the study.

-

Catheter Placement: A thin, flexible catheter with a pH sensor at its tip is inserted through the nose and positioned in the stomach.

-

Data Recording: The catheter is connected to a portable data logger that records the intragastric pH continuously over a 24-hour period. Subjects are instructed to maintain a diary of their meals, sleep times, and any symptoms.

-

Drug Administration: The test drug (this compound) or placebo is administered at the beginning of the monitoring period.

-

Data Analysis: The primary endpoint is typically the percentage of time the intragastric pH is maintained above a certain threshold (e.g., pH > 4). Other parameters, such as the mean 24-hour pH, are also analyzed.

Figure 3: 24-Hour Intragastric pH Monitoring Workflow

This compound's Effect on Gastric Acid Secretion: A Review of Available Data

While specific quantitative data such as the IC50 for H+/K+-ATPase inhibition or the precise reduction in basal and maximal acid output for this compound are not widely available in the public literature, clinical studies have demonstrated its efficacy in treating acid-related disorders. The following tables summarize the available comparative data for this compound and other proton pump inhibitors.

Table 1: Comparative Efficacy of this compound and Rabeprazole in Reflux Esophagitis

| Treatment Group | Dose | Endoscopic Healing Rate at Week 8 |

| This compound | 10 mg | 95.2% |

| This compound | 20 mg | 96.8% |

| This compound | 40 mg | 95.2% |

| Rabeprazole | 10 mg | 96.8% |

Data from a comparative clinical trial. The endoscopic healing rates of the this compound groups were not influenced by CYP2C19 genotype.

Table 2: Dose-Dependent Effect of Lansoprazole on Intragastric pH and Acid Secretion in Healthy Volunteers

| Parameter | Placebo | Lansoprazole 30 mg | Lansoprazole 60 mg |

| Mean 24-h Intragastric pH | - | Increased | Significantly higher than 30 mg |

| Basal Acid Output | - | Reduced | Reduced |

| Meal-stimulated Acid Output | - | Reduced | Reduced |

This table illustrates the typical dose-dependent effect of a PPI on gastric acid secretion. Similar dose-dependent effects are expected for this compound.

Conclusion

This compound is a potent proton pump inhibitor that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase. Its mechanism of action is well-understood and shared with other members of the PPI class. While detailed public quantitative data on its direct effects on acid secretion parameters are limited, clinical trials have confirmed its efficacy in the treatment of acid-related disorders, demonstrating comparable healing rates to other established PPIs. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel acid-suppressing agents.

References

Azeloprazole Metabolism and Pharmacokinetics in Animal Models: A Review of Available Data

Despite extensive investigation, detailed public information regarding the metabolism and pharmacokinetics of the novel proton pump inhibitor (PPI) azeloprazole in preclinical animal models such as rats, dogs, and monkeys remains largely unavailable in the public domain. While clinical studies in humans have provided some insights into its metabolic profile, a comprehensive in-depth technical guide based on animal data, as requested, cannot be fully compiled from publicly accessible sources.

This compound, also known as Z-215, has been developed as a next-generation PPI. A key characteristic highlighted in a study involving healthy Japanese volunteers is that its metabolism does not appear to be influenced by the activity of the cytochrome P450 enzyme CYP2C19 in vitro.[1] This is a significant feature, as the efficacy of many other PPIs is known to be affected by genetic variations in this enzyme.[1] However, this study did not provide any data on animal models.

The preclinical development of a new chemical entity like this compound would typically involve extensive absorption, distribution, metabolism, and excretion (ADME) studies in various animal species, including rodents (rats) and non-rodents (dogs and/or monkeys). These studies are crucial for establishing the pharmacokinetic profile, identifying major metabolites, and understanding the metabolic pathways before proceeding to human clinical trials. The data generated from these animal models help in dose selection for toxicity studies and predict the drug's behavior in humans.

Unfortunately, specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, half-life, and bioavailability) and detailed reports on the metabolic fate of this compound in rats, dogs, and monkeys have not been published in peer-reviewed journals or made available in public regulatory submission documents from agencies like the US Food and Drug Administration (FDA), the European Medicines Agency (EMA), or the Japanese Pharmaceuticals and Medical Devices Agency (PMDA).

General Principles of PPI Metabolism in Animal Models

In the absence of specific data for this compound, a general overview of how other PPIs are typically metabolized in animal models can provide some context. Generally, PPIs undergo extensive metabolism, primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways for established PPIs like omeprazole and lansoprazole include hydroxylation and sulfoxidation. There are often species-specific differences in the primary metabolites and the enzymes involved.

Hypothetical Experimental Workflow for this compound Pharmacokinetic Studies

Based on standard practices in preclinical drug development, the experimental workflow to determine the pharmacokinetic profile of this compound in animal models would likely involve the following steps.

Caption: A generalized experimental workflow for conducting preclinical pharmacokinetic studies of a drug candidate like this compound.

Hypothetical Metabolic Pathway of this compound

Given that this compound is a benzimidazole derivative, its metabolic pathway would likely involve modifications to the benzimidazole and pyridine rings, similar to other PPIs. However, the assertion that its metabolism is not dependent on CYP2C19 suggests that other CYP isoforms or non-CYP-mediated pathways might be more prominent. A hypothetical metabolic scheme is presented below.

Caption: A hypothetical metabolic pathway for this compound, illustrating potential primary biotransformation reactions and subsequent conjugation.

Conclusion

While the clinical data suggests this compound possesses a distinct metabolic profile compared to other PPIs, a comprehensive understanding of its behavior in preclinical animal models is hampered by the lack of publicly available data. The creation of a detailed technical guide with quantitative data tables and specific metabolic pathways for this compound in rats, dogs, and monkeys is not feasible at this time. Further publication of preclinical findings by the developing pharmaceutical company would be necessary to construct such a resource for the scientific community. Researchers and drug development professionals are encouraged to monitor for future publications or regulatory disclosures for more detailed information on the preclinical profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Azeloprazole

Introduction

Azeloprazole is a proton pump inhibitor (PPI) investigated for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD).[1][2] Like other PPIs, it functions by irreversibly blocking the H+/K+ ATPase enzyme system (the proton pump) in gastric parietal cells.[3][4] This document provides a representative protocol for the synthesis and purification of this compound, based on established chemical principles for related benzimidazole-based PPIs. The described methodologies are intended for research and development purposes.

Chemical Structure

-

IUPAC Name: sodium 2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide[1]

-

Chemical Formula: C22H26N3NaO4S

-

Molecular Weight: 451.52 g/mol

Synthesis of this compound: A Representative Protocol

The synthesis of this compound, like other benzimidazole-derived proton pump inhibitors, can be conceptualized as a convergent synthesis. This involves the preparation of two key heterocyclic intermediates, a substituted benzimidazole and a substituted pyridine, which are then coupled and subsequently oxidized.

Overall Reaction Scheme:

The synthesis can be broadly divided into three main stages:

-

Synthesis of the benzimidazole intermediate.

-

Synthesis of the pyridine intermediate.

-

Coupling of the intermediates and final oxidation to yield this compound.

Experimental Protocol

Stage 1: Synthesis of 2-mercaptobenzimidazole

This is a common precursor for many benzimidazole-based PPIs.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine and potassium ethyl xanthate in an ethanol solution.

-

Reaction Conditions: The mixture is refluxed for several hours.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into cold water. The precipitated product is collected by filtration, washed with water, and dried to yield 2-mercaptobenzimidazole.

Stage 2: Synthesis of the Pyridine Intermediate (2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride)

This is a representative pyridine intermediate.

-

Reaction Setup: In a suitable reactor, the corresponding pyridine N-oxide is treated with an acetylating agent like acetic anhydride.

-

Rearrangement and Hydrolysis: The resulting acetate intermediate is then hydrolyzed under basic conditions to yield the hydroxymethyl pyridine.

-

Chlorination: The hydroxymethyl group is subsequently converted to a chloromethyl group using a chlorinating agent such as thionyl chloride or hydrochloric acid. The product is isolated as a hydrochloride salt.

Stage 3: Coupling and Oxidation to form this compound

-

Thioether Formation: The 2-mercaptobenzimidazole from Stage 1 is reacted with the 2-(chloromethyl)pyridine intermediate from Stage 2 in a suitable solvent (e.g., ethanol, isopropanol) in the presence of a base (e.g., sodium hydroxide, potassium carbonate) to form the thioether intermediate.

-

Oxidation: The thioether is then oxidized to the corresponding sulfoxide (this compound). This is a critical step, and various oxidizing agents can be used, such as m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with a metal catalyst, or sodium hypochlorite. The reaction is typically carried out in a chlorinated solvent like dichloromethane at a controlled temperature.

-

Formation of the Sodium Salt: The crude this compound free base is then converted to its sodium salt by treatment with a sodium source, such as sodium hydroxide, in a suitable solvent system.

Purification of this compound

Purification is crucial to remove unreacted starting materials, by-products from side reactions (such as the corresponding sulfone from over-oxidation), and other impurities. A multi-step purification process is often employed.

Experimental Protocol

-

Extraction:

-

The reaction mixture from the oxidation step is typically quenched and then washed with an aqueous basic solution. This step helps in partitioning the product and impurities. For instance, stirring the reaction mixture with sodium hydroxide can leave the unreacted thioether in the organic layer, while the product and sulfone move to the aqueous layer as salts.

-

The pH of the aqueous layer is then carefully adjusted to separate the product from impurities like the sulfone.

-

-

Crystallization/Recrystallization:

-

The crude this compound sodium salt can be purified by crystallization from a suitable solvent or a mixture of solvents.

-

Commonly used solvents for the recrystallization of related PPIs include methanol, ethanol, tetrahydrofuran, acetonitrile, ethyl acetate, dichloromethane, chloroform, ether, or petroleum ether, or mixtures thereof. A solvent-antisolvent combination is often effective.

-

-

Chromatography:

-

If further purification is required, column chromatography can be employed. A silica gel stationary phase with a suitable mobile phase (e.g., a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane) can be used to separate this compound from closely related impurities.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound, based on typical yields and purity levels for similar processes.

Table 1: Summary of Synthesis Yields

| Step | Product | Starting Materials | Typical Yield (%) |

| 1 | 2-mercaptobenzimidazole | o-phenylenediamine, potassium ethyl xanthate | 85 - 95 |

| 2 | 2-(chloromethyl)pyridine intermediate | Pyridine N-oxide derivative | 70 - 85 |

| 3 | This compound (thioether intermediate) | 2-mercaptobenzimidazole, 2-(chloromethyl)pyridine | 80 - 90 |

| 4 | This compound (sulfoxide) | This compound thioether | 75 - 85 |

| 5 | This compound Sodium | This compound (free base) | 90 - 98 |

Table 2: Purification Efficiency

| Purification Step | Purity Before Step (HPLC, %) | Purity After Step (HPLC, %) | Key Impurities Removed |

| Extraction | 80 - 85 | 90 - 95 | Unreacted thioether |

| Crystallization | 90 - 95 | > 99.5 | Sulfone by-product, starting materials |

| Chromatography | > 99.5 | > 99.8 | Closely related structural analogues |

Visualizations

Diagram 1: Synthesis Workflow of this compound

This compound synthesis workflow.

Diagram 2: Purification Protocol for this compound

References

- 1. medkoo.com [medkoo.com]

- 2. Efficacy and Safety Profile of Z-215 (this compound Sodium), a Proton Pump Inhibitor, Compared with Rabeprazole Sodium in Patients with Reflux Esophagitis: A Phase II, Multicenter, Randomized, Double-Blind, Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

Azeloprazole In Vitro Cell-Based Assay for Acid Suppression: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeloprazole is a novel proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase, the proton pump of the gastric parietal cell.[1][2] This document provides detailed application notes and protocols for in vitro cell-based assays to evaluate the acid suppression activity of this compound. The methodologies described utilize both primary isolated gastric parietal cells and the human gastric adenocarcinoma cell line, HGT-1, which expresses functional histamine H2 receptors and possesses the principal transporters for acid secretion.[3][4]

Mechanism of Action